Fmoc-homo-L-tyrosine
Overview
Description
Fmoc-homo-L-tyrosine, also known as N-Fmoc-(S)-4-hydroxy-homophenylalanine, is a compound used in peptide synthesis . It is commonly used in Fmoc solid phase peptide synthesis .
Synthesis Analysis
Fmoc-Tyr (tBu)-OH, a similar compound, can be synthesized via the iodination of Fmoc-Tyr-(Bu)-OH under silver-mediated conditions . A number of biologically relevant O4-phospho-L-tyrosine-containing peptides have been synthesized by either the global phosphorylation of the side-chain-unprotected L-tyrosine moiety in presynthesized peptides .Molecular Structure Analysis
The molecular formula of this compound is C25H23NO5 . The molecular weight is 417.5 g/mol . The structure contains a chiral center, so it can exist in two enantiomers and has optical activity .Chemical Reactions Analysis
Fmoc-Tyr (tBu)-OH is commonly used in Fmoc solid phase peptide synthesis . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Scientific Research Applications
Understanding Tyrosine Kinase Signaling
One of the significant scientific applications of Fmoc-homo-L-tyrosine is in the study of tyrosine kinase signaling pathways. Tyrosine kinases play critical roles in various cellular processes, including growth, differentiation, and metabolism. This compound, by virtue of its structural similarity to tyrosine, can be used in biochemical assays to understand the mechanisms of tyrosine kinase activity and its regulation. For instance, studies on the c-Fms proto-oncogene, which encodes for the colony-stimulating factor-1 receptor, a type of tyrosine kinase, have shed light on signal transduction events crucial for cell function (Hamilton, 1997).
FLT3 Mutations in Leukemia
Research into this compound has also extended into the realm of leukemia, particularly acute myeloid leukemia (AML), where mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent. FLT3 inhibitors have been a focal point of research due to their potential in targeting FLT3-mutant AML cells, demonstrating the role of this compound derivatives in developing therapeutic agents (Fathi & Levis, 2011). The development of these inhibitors highlights the application of this compound in drug discovery, focusing on specificity and potency against FLT3 mutations, which are crucial for improving treatment outcomes in AML patients (Konig & Levis, 2015).
Understanding Tyrosine Modification and Toxicity
Further, this compound is instrumental in studying the biochemical pathways involving tyrosine and its modifications, which have implications in oxidative stress and disease pathogenesis. The formation of meta-tyrosine, a marker of oxidative stress, from tyrosine under conditions of cellular redox imbalance, and its role in various diseases, underscores the importance of understanding tyrosine modification pathways (Tyminski et al., 2021).
Tyrosinase and Biotechnological Applications
Another application area of this compound is in the study of tyrosinase activity. Tyrosinase, an enzyme involved in melanin synthesis, has broad substrate specificity, including various phenolic compounds. Research on tyrosinase has opened up avenues in bioremediation, biosensor development, and the synthesis of L-DOPA, highlighting the multifaceted applications of this compound in biotechnology (Min et al., 2019).
Safety and Hazards
Future Directions
Research into therapeutic peptides, including Fmoc-modified simple biomolecules, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . The system reported here is one of a number of synthetic systems shown to exhibit semiflexible behavior and indicates the opportunity for further rheological study of other Fmoc derivatives .
Mechanism of Action
Target of Action
Fmoc-homo-L-tyrosine is a derivative of the amino acid tyrosine, which is commonly used in Fmoc solid phase peptide synthesis . The primary target of this compound is the L-type amino acid transporter 1 (LAT1) , which is overexpressed on the membrane of various tumor cells . LAT1 is a potential target for tumor-targeting therapy .
Mode of Action
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in changes that can be harnessed for therapeutic purposes.
Biochemical Pathways
Tyrosine, the core component of this compound, is synthesized de novo via the shikimate pathway in plants and microbes . It serves as a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It is known that this compound is commonly used in fmoc solid phase peptide synthesis , which suggests that it can be effectively incorporated into peptides and potentially distributed throughout the body.
Result of Action
The result of this compound’s action is the formation of peptides via solid phase synthesis . These peptides can have various effects at the molecular and cellular level, depending on their specific sequences and structures. For example, this compound can be used to synthesize Leu-EnkephalinAmide , a peptide with potent analgesic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the type of gel formed by Fmoc amino acids depends on the amino acid used and the final pH of the system . Therefore, the pH and other conditions of the environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-homo-L-tyrosine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-modified amino acids can form effective low molecular weight hydrogelators, which have applications in cell culturing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Fmoc amino acids can form effective low molecular weight hydrogelators, depending on the amino acid used and the final pH of the system .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, tyrosine, a component of this compound, is involved in several metabolic pathways such as catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation. For example, L-type amino acid transporter 1 (LAT1), overexpressed on the membrane of various tumor cells, is a potential target for tumor-targeting therapy .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWIJTZHIPMMG-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654298 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-10-0 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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